1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester

Übersicht

Beschreibung

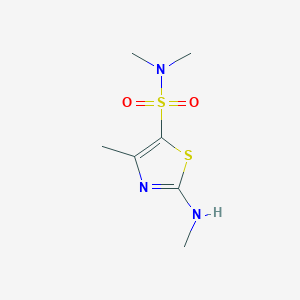

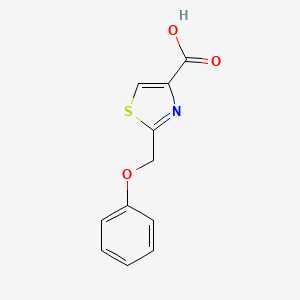

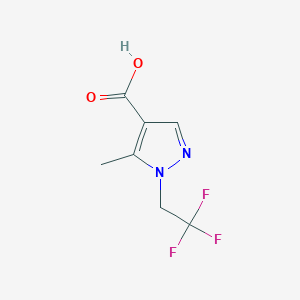

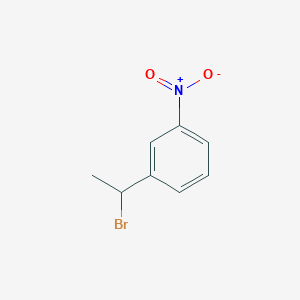

- Structure : The molecule consists of a benzimidazole ring with an ethyl ester group and a mercapto (sulfhydryl) group attached at specific positions .

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions, which may vary depending on the desired yield and purity. Researchers have explored various synthetic routes, including condensation reactions, cyclization, and esterification. Detailed synthetic methods can be found in relevant literature .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is crucial for understanding its properties and reactivity. The benzimidazole core provides rigidity, while the ethyl ester and mercapto groups contribute to its functional characteristics. Researchers have investigated the stereochemistry and conformational aspects of this compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Antimicrobial Agents

Research has demonstrated the potential of derivatives related to 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester in the development of anti-inflammatory and antimicrobial agents. A study on the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters revealed these compounds' analgesic and anti-inflammatory activities. The compounds displayed only mild ulcerogenic potential compared to indomethacin, suggesting a safer profile for potential therapeutic use (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012). Another study focused on the synthesis of amino acids and sulfamoyl derivatives attached to the 4-benzoimidazol-2-yl moiety, highlighting the antimicrobial activities of these compounds against various bacterial and fungal strains (Abd El-Meguid, 2014).

Synthesis of Novel Compounds

There has been significant interest in synthesizing novel compounds utilizing this compound as a precursor or template. One innovative approach described the one-pot synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, showcasing an efficient and environmentally friendly method that may pave the way for developing new commercial fungicide derivatives and sulfur-bearing peptide derivatives based on the 2-amino benzimidazole core (Kalhor, 2015).

Anti-ulcer Agents

The compound has also been studied for its potential application as an anti-ulcer agent. A research paper explored the mechanism of gastric antisecretion activity of a derivative, highlighting its potential as an H+/K(+)-ATPase inhibitor. This study provided insight into the compound's action mechanism in the acid compartment of parietal cells, suggesting its utility in developing new therapeutic agents for ulcer treatment (Terashima, Muraoka, & Ono, 1995).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

The solubility of the compound in ethanol and its slight solubility in water suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further studies.

Result of Action

Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWHZYYLDSQVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline hydrochloride](/img/structure/B3381973.png)

![Pyrazine, 2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3381976.png)